molecular formula C12H12N2O5S3 B4824423 2-[(2-{[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

2-[(2-{[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

Cat. No.: B4824423
M. Wt: 360.4 g/mol
InChI Key: SKHKGJJQKSZBRG-UHFFFAOYSA-N
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Description

2-[(2-{[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is a complex organic compound that features a benzothiazole ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of ortho-aminothiophenol with carbon disulfide and subsequent oxidation. The introduction of the methylsulfonyl group is usually done via sulfonation using methylsulfonyl chloride under basic conditions. The final step involves the coupling of the benzothiazole derivative with a suitable acetic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding thiol derivative.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at positions 5 and 6.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

2-[(2-{[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-{[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, which lacks the methylsulfonyl and acetic acid groups.

    Methylsulfonylbenzothiazole: A simpler derivative with only the methylsulfonyl group attached to the benzothiazole ring.

    Acetic Acid Derivatives: Compounds with similar acetic acid moieties but different substituents on the benzothiazole ring.

Uniqueness

2-[(2-{[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is unique due to the combination of the benzothiazole ring, methylsulfonyl group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S3/c1-22(18,19)7-2-3-8-9(4-7)21-12(13-8)14-10(15)5-20-6-11(16)17/h2-4H,5-6H2,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHKGJJQKSZBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-{[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
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2-[(2-{[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
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2-[(2-{[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
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2-[(2-{[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
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2-[(2-{[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
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2-[(2-{[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

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